molecular formula C15H21N5O4 B14010966 9H-purine,6-(1-piperidinyl)-9-b-d-ribofuranosyl- CAS No. 41552-92-5

9H-purine,6-(1-piperidinyl)-9-b-d-ribofuranosyl-

Cat. No.: B14010966
CAS No.: 41552-92-5
M. Wt: 335.36 g/mol
InChI Key: KCBJCVNQLADGGM-UHFFFAOYSA-N
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Description

9H-purine,6-(1-piperidinyl)-9-b-d-ribofuranosyl- is a compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-purine,6-(1-piperidinyl)-9-b-d-ribofuranosyl- typically involves the following steps:

    Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Piperidinyl Group: The piperidinyl group is introduced via nucleophilic substitution reactions, often using piperidine as the nucleophile.

    Attachment of the Ribofuranosyl Moiety: The ribofuranosyl group is attached through glycosylation reactions, where a ribose derivative reacts with the purine ring under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the piperidinyl group, potentially converting it to a secondary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted purines, oxidized derivatives, and reduced amine compounds.

Scientific Research Applications

9H-purine,6-(1-piperidinyl)-9-b-d-ribofuranosyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of 9H-purine,6-(1-piperidinyl)-9-b-d-ribofuranosyl- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in nucleotide metabolism and signaling pathways.

    Pathways Involved: It may influence pathways related to DNA and RNA synthesis, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-(piperidin-1-yl)-9H-purine: Similar structure but lacks the ribofuranosyl moiety.

    6-(piperidin-1-yl)-7H-purine: Another structural isomer with different positioning of the nitrogen atoms.

    6-(piperidin-1-yl)-9H-purin: A closely related compound with slight variations in the purine ring.

Uniqueness

The presence of the ribofuranosyl moiety in 9H-purine,6-(1-piperidinyl)-9-b-d-ribofuranosyl- distinguishes it from other similar compounds, potentially enhancing its biological activity and making it a valuable molecule for research and therapeutic applications.

Properties

CAS No.

41552-92-5

Molecular Formula

C15H21N5O4

Molecular Weight

335.36 g/mol

IUPAC Name

2-(hydroxymethyl)-5-(6-piperidin-1-ylpurin-9-yl)oxolane-3,4-diol

InChI

InChI=1S/C15H21N5O4/c21-6-9-11(22)12(23)15(24-9)20-8-18-10-13(16-7-17-14(10)20)19-4-2-1-3-5-19/h7-9,11-12,15,21-23H,1-6H2

InChI Key

KCBJCVNQLADGGM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O

Origin of Product

United States

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